2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid
Description
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is a synthetic organic compound featuring a maleimide (2,5-dioxopyrrole) core conjugated to a phenyl ring and a branched propanoic acid moiety. The maleimide group confers thiol-reactive properties, enabling applications in bioconjugation (e.g., antibody-drug conjugates or protein crosslinking), while the carboxylic acid group enhances aqueous solubility and facilitates further chemical modifications. Its molecular weight is estimated to range between 300–350 g/mol, with a pKa near 4.5–5.0 for the carboxylic acid group, making it ionizable under physiological conditions.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H13NO4/c1-14(2,13(18)19)9-3-5-10(6-4-9)15-11(16)7-8-12(15)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
GSOPIFOFZQQILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic approach to 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid involves a two-step process:
Step 1: Formation of Maleamic Acid Intermediate
The reaction begins with 4-aminobenzoic acid, which undergoes nucleophilic addition to maleic anhydride. This reaction forms a maleamic acid intermediate through amide bond formation between the amino group and the anhydride ring. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions (0–25°C) to avoid side reactions.Step 2: Cyclization to Maleimide Derivative
The maleamic acid intermediate is then subjected to cyclization to form the maleimide ring. This step often involves dehydration, which can be facilitated by heating or by using dehydrating agents such as acetic anhydride or phosphorus oxychloride (POCl3). The cyclization yields the characteristic 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl moiety attached to the phenyl ring, completing the synthesis of the target compound.
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 4-Aminobenzoic acid + Maleic anhydride | Aprotic solvent, 0–25°C | Maleamic acid intermediate |
| 2 | Maleamic acid intermediate + Dehydrating agent (e.g., acetic anhydride) | Heating (80–120°C) | 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid |
This synthetic route is well-documented and forms the basis for both laboratory-scale and industrial-scale synthesis.
Industrial Production Methods
Industrial synthesis adapts the above laboratory methods for scale-up with optimizations to improve yield, purity, and cost-efficiency:
- Continuous Flow Reactors: These allow precise control of reaction parameters (temperature, mixing, residence time), enhancing reproducibility and safety during the cyclization step.
- Purification Techniques: Post-reaction mixtures are purified using recrystallization (commonly from 2-propanol or ethanol) and chromatographic methods (e.g., silica gel column chromatography) to achieve high purity.
- Process Optimization: Use of catalysts or alternative dehydrating agents to reduce reaction time and energy consumption.
These adaptations ensure the compound meets industrial standards for research and application purposes.
Types of Reactions Involving the Compound
Beyond synthesis, the compound can undergo various chemical transformations:
- Oxidation: Introduction of additional oxygen-containing functional groups, often using oxidants like potassium permanganate.
- Reduction: Modification of the maleimide ring to corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
- Substitution: Electrophilic or nucleophilic substitution on the phenyl ring enables derivatization, expanding the compound’s utility.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Aqueous or organic solvent, controlled temperature | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether solvents, inert atmosphere | Amines, alcohols |
| Substitution | Various electrophiles/nucleophiles | Mild to moderate temperatures, inert atmosphere | Functionalized derivatives |
These reactions allow tailoring of the compound’s properties for specific applications.
Structural Confirmation
Post-synthesis, the compound’s structure is validated using:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows aromatic protons at δ 7.2–7.8 ppm and maleimide carbonyl regions at δ 170–175 ppm.
- ^13C NMR confirms carbonyl carbons and aromatic carbons consistent with the structure.
High-Resolution Mass Spectrometry (HRMS):
Confirms molecular weight (approx. 237.25 g/mol) matching the formula C12H13NO4.X-ray Crystallography:
Provides definitive 3D structure confirmation, including maleimide ring geometry and attachment to the phenyl and propanoic acid moieties.
Alternative Synthetic Approaches
Research into pyrrole derivatives suggests alternative synthetic pathways, such as the Zav’yalov pyrrole synthesis and acylative cyclizations, which may provide access to related compounds with different substitution patterns on the pyrrole ring. These methods involve complex intermediates like münchnones and oxazolium species, offering routes to novel derivatives but are less commonly applied for this specific compound.
| Method | Starting Material(s) | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Maleamic Acid Route | 4-Aminobenzoic acid, Maleic anhydride | Acetic anhydride or POCl3 for cyclization | 0–25°C (step 1), 80–120°C (step 2) | Straightforward, well-established | Requires careful dehydration control |
| Industrial Continuous Flow | Same as classical | Optimized dehydrating agents, catalysts | Controlled flow, temperature, and time | High yield, scalable | Requires specialized equipment |
| Alternative Pyrrole Syntheses | Amino acid derivatives, malonates | Ac2O, dimethyl acetylenedicarboxylate | Various, including heating and cyclization | Access to derivatives | More complex, less direct for target compound |
The preparation of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is primarily achieved via the reaction of 4-aminobenzoic acid with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide structure. This method is robust, scalable, and supported by extensive analytical validation. Industrial processes refine these steps for efficiency and purity. Alternative synthetic pathways exist but are less commonly employed for this specific compound. The integration of analytical techniques such as NMR, HRMS, and X-ray crystallography ensures structural integrity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the maleimide group to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Maleimide-Containing Derivatives
a. 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS 91574-33-3)
- Structure: Shares the maleimide-phenyl core but substitutes the propanoic acid with an acetate ester linked to a dioxopyrrolidinyl group.
- Molecular Weight : 328.28 g/mol (vs. ~320–340 g/mol for the target compound) .
- Reactivity : The ester group reduces solubility in aqueous media compared to the carboxylic acid, limiting its utility in biological systems requiring hydrophilicity.
- Applications : Primarily used as a heterobifunctional crosslinker in solid-phase synthesis due to its dual-reactive (maleimide and NHS ester) groups .
b. ADC1730 Mal-PhAc-Val-Ala-PAB
- Structure: Incorporates the maleimide-phenylacetamide (Mal-PhAc) motif but extends into a peptide-based valine-alanine-para-aminobenzyl (PAB) linker.
- Molecular Weight : 506.56 g/mol, significantly larger due to the peptide chain .
- Functionality : Designed for protease-cleavable drug release in antibody-drug conjugates (ADCs), contrasting with the target compound’s simpler structure optimized for direct conjugation .
Propanoic Acid Derivatives (Pharmaceutical Impurities)
lists several propanoic acid derivatives as pharmaceutical impurities, highlighting structural parallels and divergences:
| Compound (Impurity) | Key Substituent | Functional Group | Molecular Weight (g/mol) | Key Difference from Target Compound |
|---|---|---|---|---|
| Imp. A: (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid | 3-(2-Methylpropyl)phenyl | COOH | ~220–240 | Lacks maleimide; alkyl substituent instead |
| Imp. D: (2RS)-2-(4-Methylphenyl)propanoic Acid | 4-Methylphenyl | COOH | ~180–200 | No maleimide; simpler phenyl substitution |
| Imp. M: (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid | Hydroxy and 2-methylpropyl groups | COOH, OH | ~250–270 | Additional hydroxyl group; no maleimide |
Trifluoromethoxy-Substituted Pyrrole Derivatives
A compound synthesized in , 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone, shares a pyrrole core but diverges significantly:
- Substituents : Trifluoromethoxy and chloro groups introduce strong electron-withdrawing effects, altering electronic properties compared to the maleimide’s electron-deficient dioxo group.
- Applications : Likely optimized for agrochemical or material science uses due to fluorinated groups enhancing stability and lipophilicity, unlike the target compound’s bioreactive design .
Pesticide-Related Propanoic Acids
Compounds like fluazifop and haloxyfop () are herbicidal propanoic acid derivatives with pyridinyloxy or phenoxy groups:
Comparative Analysis of Key Properties
Physicochemical Properties
| Property | Target Compound | Maleimide Ester (CAS 91574-33-3) | Imp. D (Propanoic Acid) | Fluazifop (Herbicide) |
|---|---|---|---|---|
| Molecular Weight | ~320–340 g/mol | 328.28 g/mol | ~180–200 g/mol | 361.7 g/mol |
| Solubility | Moderate (COOH enhances H2O) | Low (ester group) | High (smaller size) | Low (lipophilic) |
| Reactivity | Thiol-specific (maleimide) | NHS ester + maleimide | Inert (no maleimide) | Enzyme inhibition |
Biological Activity
The compound 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid (also known as 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid ) is a member of the pyrrole family and has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is with a molecular weight of approximately 237.25 g/mol. The compound features a pyrrole moiety with two carbonyl groups (dioxo), which contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₁O₄ |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 64987-82-2 |
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Research has indicated that compounds containing pyrrole moieties exhibit anticancer properties. A study demonstrated that derivatives of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-acetic acid showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-acetic acid may offer neuroprotective benefits. Animal models of neurodegenerative diseases have shown reduced markers of oxidative stress and inflammation when treated with this compound.
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects in Macrophages
A study utilizing RAW264.7 macrophage cells demonstrated that treatment with 10 µM of the compound significantly reduced TNF-alpha levels by approximately 40% compared to the control group after 24 hours.
The biological activity of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-acetic acid is attributed to its ability to interact with various cellular targets:
- Inhibition of Kinases : The compound may inhibit kinase activity involved in cell survival and proliferation.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and inflammation.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative damage in cells.
Q & A
Q. What is the role of the maleimide moiety in this compound for bioconjugation applications?
The maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) enables selective thiol-maleimide "click" chemistry, facilitating covalent bonding with cysteine residues in proteins or peptides. This reaction is critical for site-specific conjugation in antibody-drug conjugates (ADCs) or fluorescent probes. Methodologically, the reaction is performed at pH 6.5–7.5 to optimize thiolate anion formation while minimizing hydrolysis of the maleimide .
Q. What synthetic strategies are employed to prepare derivatives of this compound?
A common approach involves nucleophilic substitution or coupling reactions. For example, the pyrrolidine-dione ring can be functionalized via reaction with activated esters (e.g., NHS esters) under mild conditions in polar aprotic solvents like DMSO or DMF. Potassium carbonate is often used as a base to deprotonate reactive intermediates, followed by purification via recrystallization (e.g., 2-propanol) or chromatography .
Q. How is the compound’s structural integrity validated post-synthesis?
Structural confirmation requires a combination of:
- X-ray crystallography (using programs like SHELXL for refinement ),
- NMR spectroscopy (e.g., ¹H/¹³C NMR to verify aromatic protons at δ 7.2–7.8 ppm and maleimide carbonyls at δ 170–175 ppm),
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₆H₁₂N₂O₆: theoretical 328.28 g/mol ).
Advanced Research Questions
Q. How can researchers optimize maleimide-thiol conjugation efficiency while minimizing hydrolysis?
Key parameters include:
- pH control : Maintain pH 6.5–7.0 to enhance thiol nucleophilicity.
- Temperature : Conduct reactions at 4°C to slow hydrolysis.
- Reducing agents : Use tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide formation.
- Molar ratio : A 1.2:1 excess of maleimide-to-thiol ensures complete conjugation. Kinetic studies using UV-Vis (λ = 300–350 nm) can monitor maleimide consumption .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules. Strategies include:
- Multi-software validation : Compare SHELXL refinements with independent software (e.g., Olex2 or Phenix).
- R-factor analysis : Ensure R₁ < 5% and wR₂ < 10% for high-resolution datasets.
- Spectroscopic cross-validation : Match crystallographic data with IR carbonyl stretches (~1700 cm⁻¹) or NMR-derived dihedral angles .
Q. What methodologies are used to design analogs with enhanced stability or bioactivity?
Rational design approaches involve:
- Substituent modulation : Replace the phenyl group with electron-withdrawing groups (e.g., nitro) to enhance maleimide reactivity.
- Steric shielding : Introduce methyl groups ortho to the maleimide to reduce hydrolysis.
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects on conjugation kinetics.
- In vitro assays : Test analogs for stability in PBS (pH 7.4) and binding affinity via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
